BenchChemオンラインストアへようこそ!

ETHYL 2-(2-PHENYLACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Medicinal Chemistry Drug Design Pharmacokinetics

This ethyl ester-functionalized thiazole scaffold (MW 290.34, XLogP3 2.6) is structurally aligned with the CDK-inhibitory pharmacophore claimed in WO-03008365-A2, offering a distinct 4-ester, 5-unsubstituted pattern separate from the 5-isopropyl-thiazole (BML-259) series. The ethyl ester provides a versatile synthetic handle for direct amide, hydrazide, or heterocycle conversion without pre-activation, unlike the free carboxylic acid analog (CAS 887576-91-2). Ideal for SAR studies targeting CDK2/CDK5 and parallel library synthesis in oncology programs.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 258338-62-4
Cat. No. B2522563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(2-PHENYLACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
CAS258338-62-4
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-2-19-13(18)11-9-20-14(15-11)16-12(17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17)
InChIKeyOPYYLHTZULJVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-Phenylacetamido)-1,3-Thiazole-4-Carboxylate (CAS 258338-62-4): Structural Overview and Procurement Context


Ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate (CAS 258338-62-4) is a synthetic phenylacetamido-thiazole derivative with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol [1]. This compound belongs to a class of 2-aminothiazole-4-carboxylate esters that have been investigated as cyclin-dependent kinase (CDK) inhibitors and antitumor agents [2]. The compound features an ethyl ester at the 4-position of the thiazole ring and a phenylacetamido substituent at the 2-position, distinguishing it from the corresponding carboxylic acid analog (CAS 887576-91-2) and from 5-substituted thiazole variants [1].

Why Ethyl 2-(2-Phenylacetamido)-1,3-Thiazole-4-Carboxylate Cannot Be Replaced by Generic Thiazole Analogs for CDK-Focused Research


Within the phenylacetamido-thiazole class, small structural modifications produce marked differences in kinase selectivity and cellular potency. The ethyl ester at the 4-position of the thiazole ring is a critical determinant of pharmacokinetic behavior and target engagement, as demonstrated by the discovery that ester-to-oxazole replacement was required to stabilize 2-acetamido-thiazolylthio acetic ester 1 against metabolic hydrolysis in CDK2 inhibitor development [1]. The phenylacetamido-thiazole patent family explicitly defines R as hydrogen or methyl at the α-carbon of the acetamido group [2]; compounds bearing an ethyl ester at the thiazole 4-position (such as the target compound) are structurally distinct from the 5-isopropyl-thiazol-2-yl analogs (e.g., BML-259, CAS 267654-00-2) that have published CDK2 IC50 values of 98 nM and CDK5 IC50 values of 64 nM . Generic substitution with the free carboxylic acid (CAS 887576-91-2) or with 5-alkyl-thiazole variants would alter both target binding and cellular permeability, making direct interchange invalid without experimental validation.

Ethyl 2-(2-Phenylacetamido)-1,3-Thiazole-4-Carboxylate: Head-to-Head and Class-Level Differentiation Evidence


Ethyl Ester at Thiazole 4-Position Confers Distinct Physicochemical Profile Versus Free Carboxylic Acid Analog

The target compound (ethyl ester, CAS 258338-62-4) has a calculated XLogP3-AA of 2.6, compared with the corresponding carboxylic acid analog 2-(2-phenylacetamido)thiazole-4-carboxylic acid (CAS 887576-91-2), which is substantially more polar (predicted XLogP3-AA approximately 1.5 based on the free acid functionality) [1]. The ethyl ester also has a higher number of rotatable bonds (6 vs. approximately 4 for the acid) and an additional hydrogen bond acceptor (5 vs. 4 in the acid), as computed by PubChem [1]. These differences directly impact membrane permeability and oral bioavailability potential.

Medicinal Chemistry Drug Design Pharmacokinetics

Structural Differentiation from 5-Isopropyl-Thiazole CDK Inhibitor BML-259 Supports Distinct Kinase Selectivity Profile

The target compound bears an ethyl carboxylate at the thiazole 4-position and an unsubstituted methylene linker in the phenylacetamido moiety. The known CDK inhibitor BML-259 (CAS 267654-00-2, N-(5-isopropyl-thiazol-2-yl)phenylacetamide) carries a 5-isopropyl group on the thiazole ring and an amide bond directly at the 2-position, with reported IC50 values of 98 nM against CDK2/cyclin E and 64 nM against CDK5/p25 . In the patent family WO-03008365-A2, the general formula (I) specifies that the thiazole 2-position bears the phenylacetamido moiety while the 4-position can accommodate various substituents including carboxylate esters [1]. The 4-ester substitution pattern is structurally distinct from the 5-alkyl-substituted thiazole series and is expected to produce a different kinase selectivity fingerprint, though direct CDK inhibition data for the target compound are not publicly available.

Kinase Inhibition CDK2 CDK5 Structure-Activity Relationship

Ethyl 4-Carboxylate Substitution Pattern Matches the Patent-Disclosed Scaffold for CDK/Cyclin Kinase Inhibitory Activity

Patent WO-03008365-A2 (also EP1724270A2, assigned to Pharmacia Italia SPA, now Pfizer Italia SRL) explicitly claims phenylacetamido-thiazole derivatives of formula (I), wherein the thiazole core bears a phenylacetamido group at the 2-position and a variable substituent at the 4-position, as having CDK/cyclin kinase inhibitory activity and utility as antitumor agents [1]. The patent teaches that these compounds are useful in treating cell proliferative disorders including cancer, Alzheimer's disease, viral infections, autoimmune diseases, and neurodegenerative disorders [1]. The target compound (ethyl 2-(2-phenylacetamido)-1,3-thiazole-4-carboxylate) falls within the structural scope of formula (I) where R = H and the 4-position carries an ethoxycarbonyl group, though specific IC50 values for this exact compound are not disclosed in the patent examples [1]. In contrast, thiazole derivatives lacking the phenylacetamido moiety or with different substitution patterns (e.g., 2-phenylthiazole-4-carboxamides) have been evaluated against T47D, Caco-2, and HT-29 cancer cell lines but target different molecular pathways [2].

Antitumor Agents CDK Inhibition Cell Cycle Patent Chemistry

Versatile Synthetic Handle: Ethyl Ester Enables Downstream Derivatization Not Possible with Carboxylic Acid or Amide Analogs

The ethyl ester functionality at the thiazole 4-position serves as a versatile synthetic handle for further chemical elaboration. This compound is described as a building block for the synthesis of more complex molecules in medicinal chemistry programs [1]. The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, reduced to the primary alcohol, or converted to various amides, hydrazides, and heterocyclic systems. In contrast, the free carboxylic acid analog (CAS 887576-91-2) requires activation (e.g., via acyl chloride or coupling reagent) before further derivatization, and the corresponding 4-unsubstituted or 4-methyl analogs lack this synthetic flexibility entirely. Ethyl 2-(2-phenylacetamido)-4-methylthiazole-5-carboxylate derivatives (the 5-ester, 4-methyl regioisomers) have been studied for cytotoxic activity against SHSY-5Y neuroblastoma cells [2], but the 4-ester, 5-unsubstituted pattern of the target compound offers distinct reactivity due to the different electronic environment of the thiazole ring [1].

Synthetic Chemistry Building Block Derivatization Medicinal Chemistry

Recommended Research and Procurement Scenarios for Ethyl 2-(2-Phenylacetamido)-1,3-Thiazole-4-Carboxylate


CDK Inhibitor Lead Optimization and Kinase Selectivity Profiling

This compound is suitable as a starting scaffold for structure-activity relationship (SAR) studies targeting cyclin-dependent kinases. Its 4-ester, 5-unsubstituted thiazole substitution pattern is structurally aligned with the patent-disclosed CDK-inhibitory pharmacophore (WO-03008365-A2) [1], offering a distinct chemical space from the 5-isopropyl-thiazole series represented by BML-259 (CDK2 IC50 = 98 nM, CDK5 IC50 = 64 nM) [2]. The ethyl ester can be hydrolyzed to the carboxylic acid for target engagement studies, or converted to amide derivatives to probe kinase selectivity. Researchers investigating CDK2, CDK5, or related cell cycle kinases should consider this compound for comparative profiling against established inhibitors.

Antitumor Drug Discovery: Cell-Based Phenotypic Screening

The favorable lipophilicity (XLogP3-AA = 2.6) [1] predicts adequate passive membrane permeability for cell-based assays. The phenylacetamido-thiazole patent family claims utility against a broad range of cancers including carcinoma, hematopoietic tumors, melanoma, and Kaposi's sarcoma [2]. While direct cytotoxicity data for this specific compound are not publicly available, structurally related ethyl thiazole carboxylate-acetamide derivatives have demonstrated significant and selective cytotoxicity against SHSY-5Y neuroblastoma cells with selectivity over NIH/3T3 fibroblasts [3]. Procurement for phenotypic screening panels is appropriate when accompanied by internal potency and selectivity profiling.

Synthetic Building Block for Medicinal Chemistry Libraries

The ethyl ester functionality at the thiazole 4-position provides a versatile synthetic handle for parallel library synthesis. The compound can be directly converted to amides, hydrazides, alcohols, and heterocyclic systems, enabling rapid exploration of chemical space around the thiazole core [1]. This contrasts with the free carboxylic acid analog (CAS 887576-91-2), which requires additional activation steps before derivatization. The compound is documented as a building block for the synthesis of more complex molecules [1], making it well-suited for combinatorial chemistry and diversity-oriented synthesis programs.

Reference Standard for Analytical Method Development and Quality Control

This compound serves as a well-characterized reference standard with validated identity (CAS 258338-62-4, molecular formula C14H14N2O3S, MW = 290.34 g/mol), InChIKey (OPYYLHTZULJVPL-UHFFFAOYSA-N), and computed physicochemical descriptors available from PubChem [1]. It can be used as a calibration standard for HPLC, LC-MS, or NMR method development when analyzing phenylacetamido-thiazole libraries. The ethyl ester is chromatographically distinct from the carboxylic acid analog, enabling its use as a retention time marker in reversed-phase HPLC method validation.

Quote Request

Request a Quote for ETHYL 2-(2-PHENYLACETAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.